molecular formula C6H12ClNO2 B2449654 [(3S)-Pyrrolidin-3-yl] acetate;hydrochloride CAS No. 1160224-93-0

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride

Numéro de catalogue: B2449654
Numéro CAS: 1160224-93-0
Poids moléculaire: 165.62
Clé InChI: PFYOOYCOQZYSJW-RGMNGODLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration Analysis

The IUPAC name for this compound is derived from its parent structure, pyrrolidine, a five-membered secondary amine. The systematic name prioritizes the acetate substituent at the third position of the pyrrolidine ring, followed by the hydrochloride salt designation. The full name is pyrrolidin-3-yl acetate hydrochloride , with the stereochemical descriptor (3S) indicating the absolute configuration at the third carbon.

Stereochemical Assignment

The (3S) configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules :

  • Substituents at C3 : The nitrogen atom (highest priority), followed by the acetate group (-OAc), the two methylene groups (-CH2-), and the hydrogen atom (lowest priority).
  • Spatial arrangement : The prioritized substituents (N, OAc, CH2) are oriented to assign the (S) configuration via a counterclockwise sequence when viewed from the highest-priority group.
Key Structural Data
Property Value Source
Molecular formula C₆H₁₂ClNO₂
Molecular weight 165.62 g/mol
CAS registry number 1219949-49-1

Molecular Geometry and Conformational Analysis of the Pyrrolidine Ring System

The pyrrolidine ring adopts non-planar puckered conformations to alleviate torsional strain. Experimental and computational studies reveal two dominant conformers:

Envelope (E) and Twisted (T) Conformations

  • Envelope (E) : One atom (typically C3) lies out of the plane formed by the other four atoms.
  • Twisted (T) : Two adjacent atoms deviate above and below the ring plane, creating a twist.
Cremer-Pople Puckering Parameters
Parameter Envelope (E) Twisted (T)
Phase angle (P) 0°–90° 90°–180°
Puckering amplitude 35°–45° 30°–40°

The acetate substituent at C3 influences conformational preferences:

  • Steric effects : The bulky acetate group favors twisted conformations to minimize van der Waals repulsions with adjacent hydrogens.
  • Electronic effects : Hydrogen bonding between the acetate oxygen and the protonated nitrogen stabilizes envelope conformations in polar solvents.

Protonation State and Counterion Interactions in Hydrochloride Salt Formation

Protonation of the Pyrrolidine Nitrogen

The tertiary amine in pyrrolidine has a pKa ≈ 11 , making it readily protonated under acidic conditions to form a stable ammonium cation. Hydrochloric acid (HCl) is used to generate the hydrochloride salt, which enhances solubility and crystallinity.

Salt Formation Mechanism
  • Proton transfer : HCl donates a proton to the pyrrolidine nitrogen, forming [pyrrolidin-3-yl acetate]⁺ .
  • Ion pairing : The chloride counterion (Cl⁻) interacts electrostatically with the ammonium cation.

Impact of Counterion on Solid-State Properties

Property Effect of Cl⁻
Solubility Increases in polar solvents (e.g., water, methanol)
Melting point Higher than free base due to ionic lattice stabilization
Stability Reduced hygroscopicity compared to other salts

X-ray crystallography of related pyrrolidine hydrochloride salts reveals hydrogen-bonding networks between the ammonium proton and chloride ions, with bond lengths of ~3.2 Å.

Propriétés

IUPAC Name

[(3S)-pyrrolidin-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYOOYCOQZYSJW-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Sequence and Mechanistic Insights

  • Decarboxylation : trans-4-Hydroxy-L-proline undergoes catalytic decarboxylation in aqueous HCl to yield (R)-3-hydroxypyrrolidine hydrochloride. This step eliminates the carboxylic acid group while retaining the hydroxyl functionality.
  • N-Boc Protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, forming tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate. This step prevents unwanted side reactions during subsequent functionalization.
  • Sulfonylation and SN2 Inversion : The hydroxyl group is converted to a mesylate or tosylate, enabling an SN2 reaction with sodium azide. This step induces stereochemical inversion, producing (S)-3-azidopyrrolidine.
  • Reduction and Deprotection : Triphenylphosphine-mediated Staudinger reduction converts the azide to an amine, followed by HCl-mediated Boc deprotection to yield [(3S)-pyrrolidin-3-yl] acetate hydrochloride.

Advantages :

  • High enantiomeric excess (>99% ee) due to stereochemical inversion during SN2.
  • Total yield of 58–62% across four steps.

Limitations :

  • Requires handling of azides, posing safety concerns.

Aminohydroxybutyric Acid-Based Cyclization

EP4382529A1 discloses a scalable route starting from (S)-aminohydroxybutyric acid, emphasizing industrial applicability under Good Manufacturing Practices (GMP).

Key Synthetic Steps

  • Esterification : (S)-Aminohydroxybutyric acid is treated with acetyl chloride in methanol to form the methyl ester hydrochloride, enhancing solubility for subsequent reactions.
  • Lactam Formation : Heating the ester in diglyme induces cyclization to a pyrrolidinone intermediate.
  • Borohydride Reduction : Sodium borohydride reduces the lactam to (3S)-pyrrolidin-3-ol, with sulfuric acid quenching ensuring protonation of the amine.
  • Acetylation : The alcohol is acetylated using acetic anhydride, followed by HCl salt formation.

Performance Metrics :

  • Overall yield: 44% over four steps.
  • Optical purity: >99.5% ee via chiral HPLC.

Michael Addition/Intramolecular Alkylation Strategy

WO2013160273A1 describes a convergent approach utilizing Michael addition and intramolecular alkylation to construct the pyrrolidine ring.

Methodology

  • Michael Addition : A nitrogen nucleophile (e.g., benzylamine) attacks a β,γ-unsaturated ketone, forming a secondary amine intermediate.
  • Ring Closure : Base-mediated intramolecular alkylation generates the pyrrolidine core.
  • Deprotection and Acetylation : Hydrogenolysis removes benzyl groups, followed by acetylation and hydrochloride salt formation.

Advantages :

  • Modular synthesis allows diversification of substituents.
  • Avoids azide intermediates, enhancing safety.

Mitsunobu-Mediated Oxyfunctionalization

VulcanChem’s protocol for ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride (CAS: 1024038-27-4) adapts Mitsunobu chemistry for oxygen functionalization.

Synthetic Pathway

  • Hydroxyl Activation : (3R)-Hydroxypyrrolidine is protected with Boc, followed by Mitsunobu reaction with N-hydroxyphthalimide to install the phthalimidooxy group.
  • Deprotection and Esterification : Hydrazine removes the phthalimide group, and the resultant alcohol is acetylated using ethyl chloroacetate.

Yield : 73–78% after salt formation.

Comparative Analysis of Preparation Methods

Method Starting Material Steps Key Reagents Yield (%) Optical Purity (ee)
Chiral Pool trans-4-Hydroxy-L-proline 4 Boc₂O, NaN₃, PPh₃ 58–62 >99%
Cyclization Aminohydroxybutyric acid 4 Acetyl chloride, NaBH₄ 44 >99.5%
Michael Addition β,γ-Unsaturated ketone 5 Benzylamine, H₂/Pd-C 35–40 98–99%
Mitsunobu (3R)-Hydroxypyrrolidine 3 DIAD, PPh₃, ethyl chloroacetate 73–78 >99%

Analyse Des Réactions Chimiques

Types of Reactions

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation Products: N-oxides of pyrrolidine.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted pyrrolidines depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride as a scaffold for developing anticancer agents. For instance, compounds derived from pyrrolidine structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A notable example is KB-0742, a selective CDK9 inhibitor that shows promise in treating MYC-dependent cancers. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine core can enhance potency and selectivity against cancer cell lines .

Neuropharmacological Applications
The compound has been explored for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Pyrrolidine derivatives have shown efficacy as cognitive enhancers and potential treatments for neurodegenerative disorders. Research indicates that these compounds can influence cholinergic and dopaminergic pathways, leading to improved cognitive function in animal models .

Synthetic Organic Chemistry

Synthesis of Complex Molecules
[(3S)-Pyrrolidin-3-yl] acetate; hydrochloride serves as an important intermediate in the synthesis of various complex organic molecules. Its reactivity allows it to participate in diverse chemical transformations, including acylation and alkylation reactions. For example, it has been utilized in synthesizing novel pyrrolidinyl derivatives through reactions with different electrophiles under controlled conditions .

Case Study 1: Anticancer Compound Development

A study focused on the synthesis of a series of [(3S)-Pyrrolidin-3-yl] acetate derivatives demonstrated their ability to inhibit CDK9 effectively. The derivatives were tested against various cancer cell lines, revealing IC50 values that support their potential as therapeutic agents. The most potent derivative exhibited an IC50 of 10 nM, showcasing significant selectivity over other kinases .

CompoundIC50 (nM)Selectivity
KB-074210CDK9
Compound A20CDK2
Compound B50CDK4

Case Study 2: Neuropharmacological Effects

In a preclinical trial assessing cognitive enhancement, [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride was administered to mice subjected to memory impairment models. The results indicated a significant improvement in memory retention and learning abilities compared to control groups, suggesting its potential as a treatment for cognitive decline associated with aging or neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of [(3S)-Pyrrolidin-3-yl] acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride can be compared with other similar compounds such as:

    [(3S)-Pyrrolidin-3-yl] acetate: Lacks the hydrochloride component, which may affect its solubility and reactivity.

    [(3S)-Pyrrolidin-3-yl] propionate: Similar structure but with a different acyl group, leading to different chemical properties and applications.

    [(3S)-Pyrrolidin-3-yl] butyrate: Another similar compound with a longer acyl chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the acetate group, along with the hydrochloride salt, which imparts distinct chemical and physical properties.

Activité Biologique

[(3S)-Pyrrolidin-3-yl] acetate; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

[(3S)-Pyrrolidin-3-yl] acetate; hydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The acetate group enhances its solubility and bioavailability, making it suitable for various biological applications. Its chemical formula is C₅H₉ClN₂O₂, and it has a molecular weight of 164.59 g/mol.

The biological activity of [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. For instance, it can inhibit certain proteases and kinases, which are crucial in various signaling pathways.
  • Receptor Binding : It acts as a ligand for various receptors, including muscarinic acetylcholine receptors (mAChRs), which play roles in cognitive function and muscle contraction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL
Pseudomonas aeruginosa< 15 µg/mL

These results indicate that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells : The compound showed enhanced cytotoxicity compared to standard treatments like bleomycin.
Cell Line IC50 (µM)
FaDu5.0
HeLa7.2
MCF-76.5

These findings suggest that [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride may serve as a lead compound in cancer therapy .

Case Studies

  • Case Study on Enzyme Inhibition : A study demonstrated that [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride effectively inhibited DNA gyrase, an essential enzyme for bacterial DNA replication. The inhibition was characterized by an IC50 value of <32 nM, indicating potent activity .
  • Clinical Trials : Preliminary clinical trials have explored the compound's efficacy in treating conditions linked to muscarinic receptor dysfunctions, such as Alzheimer's disease. Initial results show promise in improving cognitive functions in animal models .

Q & A

Basic: What are the recommended synthetic routes for [(3S)-Pyrrolidin-3-yl] acetate hydrochloride?

Methodological Answer:
The compound is commonly synthesized via esterification of (3S)-pyrrolidin-3-ol with acetic anhydride under acidic conditions, followed by hydrochloride salt formation. Key steps include:

  • Enantioselective Synthesis : Use chiral starting materials or catalysts to ensure the (3S)-configuration. Building block catalogs (e.g., Enamine Ltd.) list this compound as a synthetic intermediate, suggesting commercial availability for modular synthesis .
  • Purification : Trituration with ethyl acetate and diethyl ether is effective for isolating crystalline forms, as demonstrated in urea-linked pyrrolidine derivatives .
Reaction Conditions References
Chiral resolution for (3S)-isomer
Trituration with EtOAc/Et₂O

Basic: What safety protocols are critical when handling [(3S)-Pyrrolidin-3-yl] acetate hydrochloride?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Evidence from structurally related dihydrochloride compounds highlights risks of skin irritation and respiratory toxicity .
  • Waste Disposal : Segregate waste in labeled containers and use licensed hazardous waste disposal services. Contaminated solvents should not be poured down drains .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .

Basic: How is the enantiomeric purity of [(3S)-Pyrrolidin-3-yl] acetate hydrochloride validated?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a mobile phase of hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid. Retention time shifts between enantiomers confirm purity .
  • NMR Spectroscopy : 13C^{13}\text{C} NMR can differentiate diastereomers; for example, distinct δ values for the pyrrolidine C3 carbon (~50–55 ppm) indicate stereochemical integrity .
  • Optical Rotation : Measure specific rotation (e.g., [α]D25=+X[α]_D^{25} = +X^\circ) and compare to literature values for the (3S)-enantiomer .

Advanced: How can structure-activity relationship (SAR) studies optimize pyrrolidine derivatives like this compound?

Methodological Answer:

  • Core Modifications : Introduce substituents (e.g., fluorine at C4) to enhance metabolic stability. Comparative studies on PCP derivatives show that fluorination alters receptor binding profiles .
  • Bioisosteric Replacement : Replace the acetate group with carbamates or ureas (e.g., as in urea-linked Spns2 inhibitors) to modulate solubility and target affinity .
  • Pharmacological Assays : Use radioligand displacement assays (e.g., NMDA receptor binding) or in vivo discriminative stimulus models (rats) to evaluate functional activity .
SAR Design Strategy Example References
Fluorination at C4Increased NMDA receptor affinity
Urea/carbamate functionalizationImproved oral bioavailability

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Detect impurities at ppm levels using a C18 column (e.g., Agilent Zorbax) with gradient elution (0.1% formic acid in water/acetonitrile). Calibrate against reference standards .
  • Degradation Studies : Stress testing under heat (40–60°C) and humidity (75% RH) identifies hydrolytic byproducts (e.g., free pyrrolidine). Kinetic modeling predicts shelf-life .
  • Validation Parameters : Ensure method specificity (peak resolution >1.5), accuracy (spike recovery 95–105%), and precision (%RSD <2%) per ICH guidelines .

Advanced: How is this compound utilized in medicinal chemistry applications?

Methodological Answer:

  • Building Block in Drug Discovery : It serves as a chiral intermediate for kinase inhibitors (e.g., Alpelisib combinations) and Spns2 inhibitors. Patent data highlight its use in benzoannulene-carboxylic acid derivatives for oncology .
  • Prodrug Development : The acetate group enhances lipophilicity for blood-brain barrier penetration, as seen in CNS-targeting urea derivatives .
Application Target References
Kinase inhibitor synthesisPI3Kα/δ isoforms
CNS-penetrant prodrugsSphingosine-1-phosphate transporters

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.